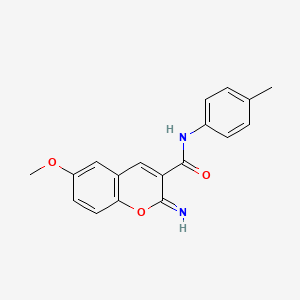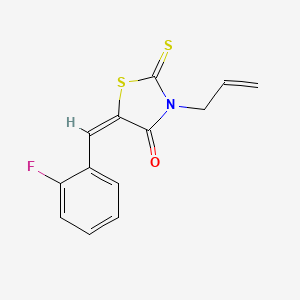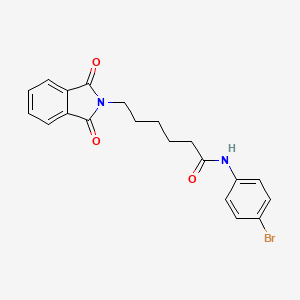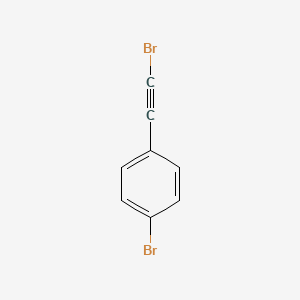
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of compounds characterized by a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base to form the chromene core. This is followed by the introduction of the imino and carboxamide groups through subsequent reactions. Common reagents used in these steps include sodium hydroxide, acetic acid, and ammonium acetate. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is unique due to its specific structural features, such as the presence of both imino and carboxamide groups on the chromene core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
313954-62-0 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18(21)15-10-12-9-14(22-2)7-8-16(12)23-17(15)19/h3-10,19H,1-2H3,(H,20,21) |
InChI Key |
FPNKGDHMQJNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=N |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B11702082.png)


![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile](/img/structure/B11702128.png)
![Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702129.png)

![6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one](/img/structure/B11702133.png)
![[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11702136.png)

![4-(4-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11702143.png)
![4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B11702148.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11702153.png)
